Cas no 1094355-54-0 (2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid)

2-(5-Chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a chlorine atom at the 5-position and a thiazole ring bearing a carboxylic acid group at the 4-position. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals and agrochemicals. The presence of both electron-withdrawing (chloro) and electron-donating (thiophene, thiazole) moieties enhances its reactivity in cross-coupling and condensation reactions. The carboxylic acid functionality allows for further derivatization, enabling the synthesis of amides, esters, and other derivatives. Its well-defined molecular architecture makes it valuable for designing biologically active compounds with potential antimicrobial or anti-inflammatory properties.
2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid structure
1094355-54-0 structure
商品名:2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid
CAS番号:1094355-54-0
MF:C8H4ClNO2S2
メガワット:245.705858230591
CID:4571246

2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid
    • インチ: 1S/C8H4ClNO2S2/c9-6-2-1-5(14-6)7-10-4(3-13-7)8(11)12/h1-3H,(H,11,12)
    • InChIKey: GZHZOVKNUULZDF-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C(O)=O)N=C1C1SC(Cl)=CC=1

2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid セキュリティ情報

2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-54753-1.0g
2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid
1094355-54-0 95.0%
1.0g
$470.0 2025-02-20
Enamine
EN300-54753-10.0g
2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid
1094355-54-0 95.0%
10.0g
$2024.0 2025-02-20
AN HUI ZE SHENG Technology Co., Ltd.
CB000745107-5g
2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid
1094355-54-0 95+%
5g
¥12527.00 2023-09-15
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01065608-5g
2-(5-Chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid
1094355-54-0 95%
5g
¥8021.0 2023-04-06
1PlusChem
1P019XUI-2.5g
2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid
1094355-54-0 95%
2.5g
$1061.00 2025-03-04
1PlusChem
1P019XUI-500mg
2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid
1094355-54-0 95%
500mg
$428.00 2025-03-04
1PlusChem
1P019XUI-5g
2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid
1094355-54-0 95%
5g
$1551.00 2025-03-04
A2B Chem LLC
AV42586-250mg
2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid
1094355-54-0 95%
250mg
$233.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1322106-250mg
2-(5-Chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid
1094355-54-0 95%
250mg
¥2095.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1322106-500mg
2-(5-Chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid
1094355-54-0 95%
500mg
¥3719.00 2024-08-09

2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid 関連文献

2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acidに関する追加情報

2-(5-Chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 1094355-54-0, known as 2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a thiophene ring with a thiazole moiety, making it a promising candidate for various applications.

Thiazole derivatives have been extensively studied due to their versatile properties and potential applications in drug discovery, agrochemicals, and electronic materials. The presence of the thiophene ring in this compound adds to its electronic versatility, enabling it to participate in diverse chemical reactions and interactions. Recent studies have highlighted the importance of such heterocyclic compounds in designing advanced materials with tailored properties.

One of the key features of 2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid is its ability to act as a building block for more complex structures. Researchers have explored its role in the synthesis of functional polymers and hybrid materials, where its carboxylic acid group plays a crucial role in forming hydrogen bonds or coordinating with metal ions. This property has led to its use in creating stimuli-responsive materials that can adapt to environmental changes such as temperature or pH levels.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure of this compound. By employing density functional theory (DFT) calculations, scientists have determined that the thiazole ring contributes significantly to the molecule's aromaticity and stability. This understanding has paved the way for optimizing its synthesis and exploring its reactivity under various conditions.

The synthesis of 2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid typically involves a multi-step process that includes coupling reactions and cyclization steps. One notable approach involves the use of microwave-assisted synthesis, which has been shown to enhance reaction efficiency and yield high-purity products. This method has been widely adopted in recent studies due to its time-saving nature and ability to handle sensitive reagents.

In terms of applications, this compound has shown potential in the field of optoelectronics. Its ability to absorb light across a broad spectrum makes it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent experiments have demonstrated that incorporating this compound into polymer blends can significantly improve their charge transport properties, thereby enhancing device performance.

Moreover, 2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid has been investigated for its biological activities. Preliminary studies suggest that it exhibits moderate antioxidant properties, which could be beneficial in developing new therapeutic agents. However, further research is needed to fully understand its pharmacokinetic profile and potential toxicity.

The study of this compound also highlights the importance of interdisciplinary collaboration in modern chemistry. By combining experimental techniques with computational modeling, researchers can gain a comprehensive understanding of its properties and optimize its use in various applications.

In conclusion, 2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for advancing materials science and drug discovery. As research continues to uncover new insights into its properties and capabilities, this compound is poised to play an increasingly important role in both academic and industrial settings.

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